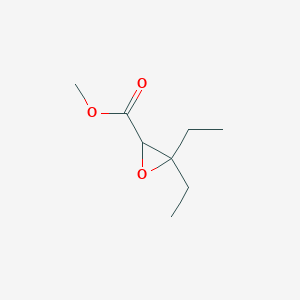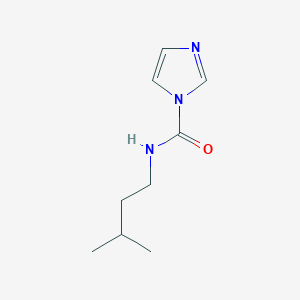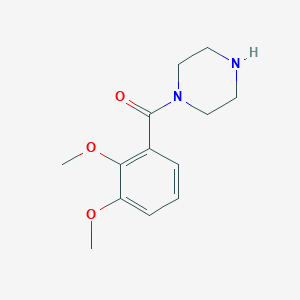
1-(2,3-Dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxybenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O3 It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with two methoxy groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,3-Dimethoxybenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 2,3-dimethoxybenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-(2,3-dimethoxybenzyl)piperazine.
Substitution: Formation of various substituted benzoyl piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxybenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy groups and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dimethoxybenzoyl)piperazine
- 1-(3,4-Dimethoxybenzoyl)piperazine
- 1-(2,3-Dimethoxyphenyl)piperazine
Uniqueness
1-(2,3-Dimethoxybenzoyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the piperazine ring also contributes to its unique properties, as it can enhance the compound’s solubility and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 |
Clave InChI |
OYKLLBWYDUCKFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


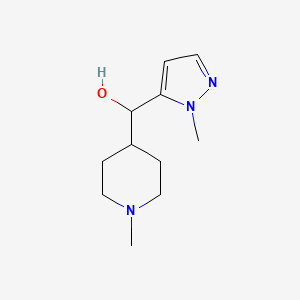
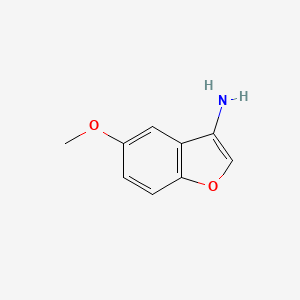
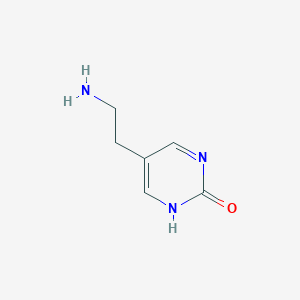

![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
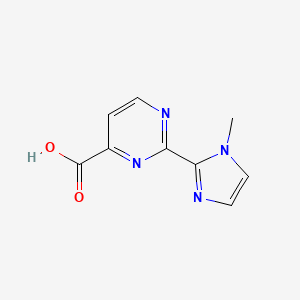
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
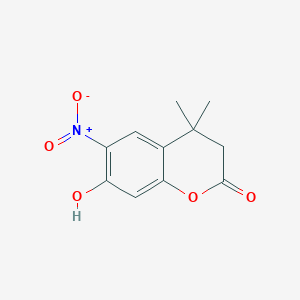
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
